molecular formula C10H8BrN B2818314 2-Bromo-4-cyclopropylbenzonitrile CAS No. 1237130-18-5

2-Bromo-4-cyclopropylbenzonitrile

Cat. No.: B2818314
CAS No.: 1237130-18-5
M. Wt: 222.085
InChI Key: VQNMIDBWDLAFFR-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylbenzonitrile (CAS 1237130-18-5) is a brominated aromatic nitrile compound featuring a cyclopropyl substituent at the para position relative to the nitrile group. Its molecular structure combines the electron-withdrawing effects of the nitrile (-CN) and bromine (Br) groups with the steric and electronic influence of the cyclopropane ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing complex molecules, such as kinase inhibitors and heterocyclic derivatives. High-purity grades (≥95%) are often sought for precision in synthetic applications, as highlighted by procurement demands .

Properties

IUPAC Name

2-bromo-4-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMIDBWDLAFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropylbenzonitrile typically involves the bromination of 4-cyclopropylbenzonitrile. One common method is the reaction of 4-cyclopropylbenzonitrile with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).

    Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, Na2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., THF, ethanol).

Major Products:

  • Substituted benzonitriles
  • Biaryl compounds
  • Amines

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The bromine and nitrile groups can interact with biological targets through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with 2-Bromo-4-methylbenzonitrile

Property 2-Bromo-4-cyclopropylbenzonitrile 2-Bromo-4-methylbenzonitrile (CAS 42872-73-1)
Substituent Cyclopropyl Methyl (-CH₃)
Molecular Weight ~236.08 g/mol ~200.03 g/mol
Steric Effects High (cyclopropane ring strain) Moderate (linear methyl group)
Electronic Effects -CN (EWG), cyclopropane (mild EDG) -CN (EWG), -CH₃ (EDG)
Reactivity Enhanced steric hindrance slows electrophilic substitution; cyclopropane may participate in ring-opening reactions. Faster reactivity in electrophilic substitutions due to lower steric bulk.
Applications Used in constrained scaffolds for drug discovery. Common in simpler aromatic intermediates .

Key Findings :

  • The cyclopropyl group introduces significant steric hindrance, reducing reaction rates in cross-coupling reactions compared to the methyl analog .
  • The methyl derivative is more thermally stable, whereas the cyclopropyl variant may undergo ring-opening under harsh conditions (e.g., strong acids/bases) .

Comparison with 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

Property This compound 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (Ref: 10-F628791)
Functional Groups -CN, -Br -CONH₂, -F, -CH₃, -Br
Solubility Low in water; soluble in DCM, THF Moderate in polar aprotic solvents (DMF, DMSO)
Bioactivity Primarily a synthetic intermediate Potential pharmacological activity due to amide and fluorine groups.
Synthetic Utility Used in Suzuki-Miyaura couplings. Likely employed in amide bond-forming reactions or as a protease inhibitor precursor.

Key Findings :

  • The amide group in 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the nitrile analog .
  • Fluorine substitution increases metabolic stability, making it more relevant in medicinal chemistry than the nitrile derivative .

Research and Commercial Considerations

  • Purity Requirements: Pharmaceutical-grade synthesis mandates >98% purity for nitrile derivatives to avoid side reactions, as noted in procurement inquiries .

Biological Activity

2-Bromo-4-cyclopropylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies, mechanisms of action, and applications in drug discovery.

  • Chemical Formula : C10_{10}H8_{8}BrN
  • Molecular Weight : 223.08 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structural formula.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can influence various biochemical pathways, particularly through:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

Antiviral Activity

Research has demonstrated that derivatives of halogenated benzonitriles, including compounds similar to this compound, exhibit antiviral properties. For example, studies on related compounds have shown effectiveness against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural modifications in these compounds can enhance their inhibitory activity against viral replication .

CompoundIC50_{50} (μM)Target
This compoundTBDHIV-1 RT
Related Compound A1.0HIV-1 RT

Note: Specific IC50_{50} values for this compound were not found but are expected to be in a similar range based on structure-activity relationship studies.

Anticancer Activity

In vitro studies have indicated that certain benzonitrile derivatives can inhibit the growth of cancer cell lines. The presence of the bromine atom and cyclopropyl group may enhance the lipophilicity and reactivity of the compound, allowing it to penetrate cellular membranes more effectively and exert cytotoxic effects on tumor cells.

Case Studies

  • HIV Research : A study focused on modifying benzonitriles for enhanced antiviral activity showed that specific substitutions at the 4-position significantly increased inhibitory potency against HIV-1 . This suggests that similar modifications in this compound could yield promising results.
  • Cancer Cell Line Studies : Research involving halogenated benzonitriles has demonstrated their potential as anticancer agents. Compounds with structural similarities to this compound have shown selective toxicity towards various cancer cell lines, indicating a need for further exploration into this compound's efficacy .

Applications in Drug Discovery

This compound serves as a valuable scaffold in medicinal chemistry. Its derivatives are being synthesized and evaluated for:

  • Antiviral agents targeting RNA viruses.
  • Anticancer therapies aimed at various malignancies.
  • Neuroprotective drugs that could potentially modulate neurotransmitter systems.

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